4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both chlorine and trifluoromethyl groups attached to a pyrrolo[2,3-b]pyridine core
Mechanism of Action
Target of Action
It’s known that similar compounds often target the respiratory system .
Mode of Action
It’s known that similar compounds often interact with their targets through processes like oxidative addition and transmetalation .
Biochemical Pathways
Similar compounds are known to participate in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds are known to have distinctive physical–chemical properties due to the presence of a fluorine atom and a pyridine in their structure .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The nature of these interactions often involves inhibition or activation of the enzyme’s activity, leading to significant biochemical effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to attenuate the production of certain metabolites in bacterial cells, thereby thwarting bacterial growth . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One notable mechanism involves the inhibition of phosphopantetheinyl transferase, which is crucial for the synthesis of secondary metabolites in bacteria . This inhibition disrupts the normal metabolic processes, leading to reduced bacterial proliferation. Furthermore, the compound may also influence gene expression by binding to DNA or RNA, thereby altering the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its role in the inhibition of phosphopantetheinyl transferase, which affects the synthesis of secondary metabolites in bacteria . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, leading to its accumulation in certain cellular compartments . The distribution within tissues may vary depending on the presence of binding proteins that facilitate its localization and retention.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can significantly impact its biochemical activity, as it may interact with different biomolecules depending on its subcellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the pyrrolo ring and subsequent functionalization steps to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for efficient chlorination and fluorination processes, yielding the desired product in good quantities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug discovery, particularly in the design of kinase inhibitors and other enzyme modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyrrolo[2,3-b]pyridine core. This combination of substituents imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with enhanced biological and chemical properties .
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4-1-2-13-7(4)14-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLADCFKPSZUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679128 | |
Record name | 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196507-58-0 | |
Record name | 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196507-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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